1-(4-Methylbenzyl)piperidine
CAS No.: 35278-95-6
Cat. No.: VC4398176
Molecular Formula: C13H19N
Molecular Weight: 189.302
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35278-95-6 |
---|---|
Molecular Formula | C13H19N |
Molecular Weight | 189.302 |
IUPAC Name | 1-[(4-methylphenyl)methyl]piperidine |
Standard InChI | InChI=1S/C13H19N/c1-12-5-7-13(8-6-12)11-14-9-3-2-4-10-14/h5-8H,2-4,9-11H2,1H3 |
Standard InChI Key | JSGULDBTVVNANL-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CN2CCCCC2 |
Introduction
Chemical Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1-(4-methylbenzyl)piperidine typically involves nucleophilic substitution or condensation reactions. A widely cited method from defense research utilizes the Petrenko-Kritschenko reaction, a double Mannich condensation involving two moles of an aromatic aldehyde (e.g., 4-methylbenzaldehyde), a primary amine, and a dialkyl β-ketocarboxylate . This one-pot reaction forms the piperidine ring through cyclization, offering moderate yields (50–70%) under optimized conditions.
Alternative pathways include the Dieckmann condensation, where a primary amine reacts with two equivalents of an alkyl acrylate. Subsequent cyclization, hydrolysis, and decarboxylation yield 4-piperidone intermediates, which can be further reduced to piperidine derivatives . For industrial-scale production, continuous flow processes with palladium or rhodium catalysts enhance efficiency, achieving yields exceeding 85% while minimizing byproducts .
Table 1: Comparison of Synthetic Methods
Method | Reactants | Conditions | Yield (%) |
---|---|---|---|
Petrenko-Kritschenko | 4-Methylbenzaldehyde, amine, ester | Acidic, 80–100°C | 50–70 |
Dieckmann Condensation | Alkyl acrylate, primary amine | Basic, reflux | 60–75 |
Continuous Flow Catalysis | Piperidine, 4-methylbenzyl chloride | Pd/Rh catalyst, 50°C | >85 |
Physicochemical Properties
Structural and Thermal Characteristics
The compound’s piperidine ring adopts a chair conformation, with the 4-methylbenzyl group occupying an equatorial position to minimize steric strain. Key properties include:
-
Solubility: Lipophilic (soluble in ethyl acetate, dichloromethane); limited aqueous solubility (logP ≈ 2.8) .
-
Stability: Air-sensitive, requiring storage under inert atmospheres. Decomposes at temperatures above 200°C, releasing toxic fumes .
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 1.40–1.60 (m, 6H, piperidine CH₂), δ 2.30 (s, 3H, CH₃), δ 3.45 (s, 2H, N-CH₂), δ 7.10–7.30 (m, 4H, aromatic) .
-
IR (KBr): 2800–3000 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (aromatic C=C), 1450 cm⁻¹ (piperidine ring) .
Reactivity and Functionalization
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ in acidic conditions yields 4-methylbenzoic acid, while selective oxidation of the piperidine ring with CrO₃ produces N-oxide derivatives .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the benzyl group to a methylcyclohexane moiety, altering lipophilicity .
Substitution Reactions
The secondary amine in the piperidine ring undergoes alkylation or acylation. For example, reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility:
.
Industrial and Pharmaceutical Applications
Chemical Intermediate
1-(4-Methylbenzyl)piperidine serves as a precursor in synthesizing:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume